molecular formula C14H19NO3 B13903305 benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate

benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No.: B13903305
M. Wt: 249.30 g/mol
InChI Key: OAWJJFYEWGRHNA-AAEUAGOBSA-N
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Description

Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate is a chiral piperidine derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Piperidine rings are a fundamental scaffold found in a vast array of bioactive molecules and approved therapeutics . For instance, substituted piperidines are core structural components in several classes of pharmaceuticals, most notably as the central framework in potent 4-anilidopiperidine opioid analgesics like fentanyl and its derivatives . Furthermore, recent research into piperidine derivatives has highlighted their potential in novel therapeutic areas, such as serving as inhibitors of key bacterial enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in the electron transport chain of Mycobacterium tuberculosis , presenting a promising strategy for anti-tuberculosis drug development . The specific stereochemistry of the (3S,4S) isomer, featuring hydroxy and methyl substituents, makes this compound a valuable chiral precursor for the synthesis of more complex, stereochemically defined molecules. Researchers utilize such scaffolds to explore structure-activity relationships (SAR), aiming to optimize potency and improve drug-like properties in lead compounds . The benzyloxycarbonyl (Cbz) protecting group enhances the utility of this compound by safeguarding the piperidine nitrogen during synthetic sequences, allowing for selective deprotection at a later stage. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-11-9-15(8-7-13(11)16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13-/m0/s1

InChI Key

OAWJJFYEWGRHNA-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@H]1O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CN(CCC1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Chiral Resolution

A common precursor is N-benzyl-3-methyl-4-piperidone , which is commercially available or can be synthesized through established routes. Chiral resolution of this intermediate is a critical early step to obtain optically pure material with the desired (3S,4S) configuration.

  • The chiral resolution may be performed enzymatically or via diastereomeric salt formation, as reported in recent scalable syntheses.

Stereoselective Reduction of the Keto Group

The key transformation involves the cis-selective reduction of the 4-keto group to produce the corresponding 4-hydroxy derivative with the correct stereochemistry.

  • Sodium borohydride and other common reducing agents have been tested, but lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures (0–5°C) has proven effective in achieving high yields and selectivity.
  • Optimization of reducing agents is crucial to avoid over-reduction or formation of regioisomeric byproducts.

Mitsunobu Inversion for Stereochemical Control

To ensure the hydroxy group is installed in the trans position relative to the methyl substituent, Mitsunobu inversion is employed.

  • This reaction uses diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in the presence of an appropriate nucleophile to invert the stereochemistry of the hydroxy-bearing carbon.
  • This step is essential when the initial reduction yields the undesired stereoisomer.

Protection and Deprotection Steps

The nitrogen atom in the piperidine ring is protected as a benzyl carbamate (Cbz) to prevent undesired reactions during subsequent steps.

  • Protection is typically achieved by reaction with benzyl chloroformate under basic conditions.
  • Deprotection can be carried out by catalytic hydrogenation or other mild methods to yield the free amine if needed.

Alternative Synthetic Routes

  • Epoxidation of 1-benzyl-4-methylpiperidine derivatives followed by regioselective ring opening with nucleophiles like sodium azide has been explored to introduce hydroxy groups at specific positions.
  • This method involves formation of an epoxide intermediate, which is then opened to yield hydroxy-substituted piperidines with control over regio- and stereochemistry.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Chiral resolution Enzymatic or salt formation Ambient Variable Critical for stereochemical purity
Reduction of keto group LiAlH4 in THF 0–5°C 40–90 High stereoselectivity; avoids side products
Mitsunobu inversion DIAD, triphenylphosphine, nucleophile Room temperature High Inverts hydroxy stereochemistry
Protection (Cbz formation) Benzyl chloroformate, base Room temperature 70–90 Protects nitrogen during synthesis
Epoxidation (alternative) m-Chloroperoxybenzoic acid (m-CPBA) 0–5°C 85–90 For epoxide intermediate formation
Epoxide ring opening Sodium azide in acetic acid/water Ambient 85 Yields regioisomeric mixture

Research Discoveries and Optimization Insights

  • The use of Mitsunobu inversion is a key discovery enabling the stereoselective synthesis of the (3S,4S) isomer from initially formed stereoisomers.
  • Lithium aluminum hydride reduction conditions were optimized to balance yield and stereoselectivity, as sodium borohydride was found unsuitable for this transformation.
  • Epoxidation followed by nucleophilic ring opening provides an alternative route that can be advantageous for introducing diverse substituents on the piperidine ring.
  • Protection with benzyl carbamate groups allows for selective functionalization and purification steps without compromising stereochemical integrity.
  • Recent patents describe improved processes for related piperidine derivatives that can be adapted for the synthesis of benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate, emphasizing efficient and scalable methods.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Stereochemical Comparison with Analogous Compounds

Key Structural Analogs

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate Not provided C₁₄H₁₉NO₃ 249.31 1-benzyloxycarbonyl, 3-methyl, 4-hydroxy (3S,4S)
Benzyl 3-hydroxy-2-(2-oxo)propyl-1-piperidinecarboxylate (Compound 7) Not provided C₁₆H₂₁NO₄ 291.34 1-benzyloxycarbonyl, 3-hydroxy, 2-(2-oxopropyl) (2S,3S)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 1-tert-butoxycarbonyl, 4-phenyl, 3-carboxylic acid (3S,4R)
Ethyl (3R,4S)-1-benzyl-3-hydroxypiperidine-4-carboxylate 912572-35-1 C₁₅H₂₁NO₃ 263.33 1-benzyl, 3-hydroxy, 4-ethoxycarbonyl (3R,4S)
3-Benzylpiperidine 13603-25-3 C₁₂H₁₇N 175.27 3-benzyl Non-functionalized

Stereochemical Implications

  • The (3S,4S) configuration in the target compound contrasts with (3R,4S) in ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate , which may alter hydrogen-bonding capacity and enzymatic recognition.
  • The (2S,3S) diastereomer in Compound 7 introduces a 2-oxopropyl chain, increasing steric bulk compared to the target compound.

Functional Group and Substituent Analysis

Hydroxyl vs. Carboxylic Acid Groups

  • The 4-hydroxy group in the target compound enhances polarity and hydrogen-bond donor capacity, distinguishing it from the 3-carboxylic acid in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid . The latter’s acidity (pKa ~4-5) contrasts with the hydroxyl group’s mild acidity (pKa ~10-12).

Ester Variations

  • The benzyl ester in the target compound is more hydrolytically stable under basic conditions than the ethyl ester in , which may undergo faster enzymatic cleavage.
  • The tert-butoxycarbonyl (Boc) group in serves as a protecting group for amines, unlike the benzyl ester, which is typically removed via hydrogenolysis .

Physicochemical Properties and Reactivity

Polarity and Solubility

  • The hydroxyl and benzyl ester groups in the target compound increase polarity compared to non-functionalized analogs like 3-benzylpiperidine . This likely improves aqueous solubility but reduces lipid membrane permeability.
  • The Boc-protected compound exhibits lower water solubility due to the bulky tert-butyl group.

Stability and Reactivity

  • The benzyl ester in the target compound is susceptible to hydrogenolytic cleavage, whereas the ethyl ester in may undergo hydrolysis under acidic or enzymatic conditions.
  • The absence of electron-withdrawing groups in 3-benzylpiperidine renders it more nucleophilic at the piperidine nitrogen.

Biological Activity

Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity by reviewing existing literature, research findings, and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 217795-84-1
  • Molecular Formula : C14H19NO3
  • Molecular Weight : 249.31 g/mol
  • Purity : 95%

The compound features a piperidine ring with a hydroxyl group at the 4-position and a benzyl ester at the carboxylate position. This specific arrangement of functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group enhances binding affinity to target proteins, which can lead to modulation of biological pathways relevant in therapeutic contexts.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit potential anticancer activity by targeting oncogenic drivers like BCL6. For instance, structural analogs have demonstrated the ability to degrade BCL6 in lymphoma models, suggesting that this compound may also possess similar properties due to its structural similarities with effective degraders .

Antimicrobial Effects

Research has suggested that the compound may exhibit antimicrobial properties. Its unique functional groups could facilitate interactions with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth. Further investigations are needed to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerPotential BCL6 degradation in lymphoma models
AntimicrobialPossible inhibition of bacterial growth
PharmacologicalInteraction with G-protein coupled receptors

Structure-Activity Relationship (SAR)

A study exploring the SAR of piperidine derivatives indicated that modifications at the hydroxyl and methyl positions significantly influence binding affinity and biological activity. The presence of a polar hydroxyl group was found to enhance interactions with target proteins, which is critical for developing more potent analogs .

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